L-azidoasparagine DCHA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-azidoasparagine DCHA salt, also known as dicyclohexylammonium (S)-4-amino-2-azido-4-oxobutanoate, is a chemical compound with the molecular formula C16H29N5O3 and a molecular weight of 339.44 g/mol . This compound is a derivative of L-asparagine, where the amino group is replaced by an azido group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-azidoasparagine DCHA salt can be synthesized from L-asparagine through a series of chemical reactions. The typical synthetic route involves the conversion of L-asparagine to its corresponding azide derivative. This process generally includes the following steps:
Protection of the carboxyl group: The carboxyl group of L-asparagine is protected using a suitable protecting group to prevent unwanted reactions.
Azidation: The protected L-asparagine is then treated with a reagent such as sodium azide (NaN3) to introduce the azido group.
Deprotection: The protecting group is removed to yield L-azidoasparagine.
Formation of DCHA salt: The final step involves the reaction of L-azidoasparagine with dicyclohexylamine to form the DCHA salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include:
Temperature control: Maintaining optimal temperatures during azidation and deprotection steps.
Purification techniques: Use of crystallization, filtration, and chromatography to purify the final product.
Safety measures: Handling of azides with care due to their potential explosiveness.
Chemical Reactions Analysis
Types of Reactions
L-azidoasparagine DCHA salt undergoes various chemical reactions, including:
Substitution reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium azide (NaN3): Used for azidation reactions.
Hydrogen gas (H2) and catalysts: Used for reduction reactions.
Copper(I) catalysts: Used for cycloaddition reactions.
Major Products Formed
Amino derivatives: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
L-azidoasparagine DCHA salt has several scientific research applications, including:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to various substrates.
Material science: Explored for its potential use in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of L-azidoasparagine DCHA salt involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group is highly reactive and can participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
Similar Compounds
L-asparagine: The parent compound from which L-azidoasparagine is derived.
L-azidoalanine: Another azido derivative of an amino acid.
L-azidoglycine: An azido derivative of glycine.
Uniqueness
L-azidoasparagine DCHA salt is unique due to the presence of both the azido group and the dicyclohexylammonium salt. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(2S)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZKDQQOCCJBLO-WNQIDUERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)N=[N+]=[N-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.